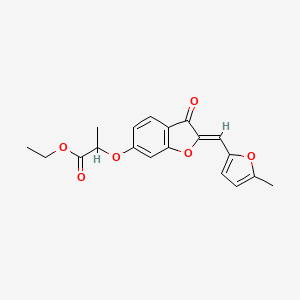

(Z)-ethyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

CAS No.: 620546-72-7

Cat. No.: VC4334028

Molecular Formula: C19H18O6

Molecular Weight: 342.347

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 620546-72-7 |

|---|---|

| Molecular Formula | C19H18O6 |

| Molecular Weight | 342.347 |

| IUPAC Name | ethyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |

| Standard InChI | InChI=1S/C19H18O6/c1-4-22-19(21)12(3)24-14-7-8-15-16(9-14)25-17(18(15)20)10-13-6-5-11(2)23-13/h5-10,12H,4H2,1-3H3/b17-10- |

| Standard InChI Key | IGIOOHFHASRRFP-YVLHZVERSA-N |

| SMILES | CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(O3)C)O2 |

Introduction

(Z)-ethyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is an organic compound featuring a complex structure that includes several functional groups such as esters, ethers, and a furan ring. This compound belongs to the class of organic esters and heterocyclic compounds due to the presence of a benzofuran moiety. The synthesis of such compounds typically involves multi-step organic reactions, requiring controlled conditions like temperature, catalysts, and specific solvents to optimize yield and purity.

Synthesis Methods

The synthesis of (Z)-ethyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves several key steps:

-

Formation of the Benzofuran Core: This may involve the condensation of appropriate precursors to form the benzofuran structure.

-

Introduction of the Furan Ring: This step could involve a Wittig reaction or similar to introduce the methylene bridge with the furan ring.

-

Esterification: The final step likely involves esterification to attach the ethyl propanoate moiety.

Potential Applications

Given its complex structure and functional groups, (Z)-ethyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate may have applications in various scientific fields, including:

-

Pharmaceutical Research: As a potential scaffold for drug design due to its heterocyclic and aromatic features.

-

Organic Synthesis: As an intermediate or building block for more complex molecules.

-

Materials Science: Possibly in the development of new materials with unique optical or electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume